Regioisomeric Differentiation: 5-Carboxamide vs. 3-Carboxamide and 4-Carboxamide Isoxazole Building Blocks
The target compound's 1,2-oxazole-5-carboxamide regioisomer places the carboxamide moiety at the C5 position of the isoxazole ring. In the 1,2-oxazole (isoxazole) system, the ring oxygen is at position 1 and the nitrogen at position 2. This arrangement orientates the 5-carboxamide group in a distinct trajectory relative to the ring dipole moment compared to the 3-carboxamide and 4-carboxamide regioisomers. The 5-carboxamide regioisomer (as in the target compound and the validated SARS-CoV inhibitor SSAA09E2) presents the carboxamide group at the position distal to the ring nitrogen, whereas the 3-carboxamide regioisomer (e.g., N-(2-aminoethyl)-5-methylisoxazole-3-carboxamide, CAS 103879-76-1) presents it adjacent to the ring nitrogen, and the 4-carboxamide regioisomer (e.g., N-(2-aminoethyl)oxazole-4-carboxamide, CAS 103879-63-6) presents yet another geometry . Structure-activity relationship studies on isoxazole amide-based SMYD3 inhibitors demonstrate that the 3-carboxamide vs. 5-carboxamide regioisomers exhibit different co-crystal binding modes, with only the 3-carboxamide orientation achieving productive engagement with the SMYD3 methyltransferase active site (PDB 6P6K) [1]. This regioisomeric specificity is not interchangeable in fragment-growing or scaffold-hopping campaigns.
| Evidence Dimension | Exit vector geometry and target engagement as a function of carboxamide regioisomer position on the isoxazole ring |
|---|---|
| Target Compound Data | 1,2-oxazole-5-carboxamide regioisomer; carboxamide at C5, distal to ring nitrogen; SMILES: O=C(C1=CC=NO1)NCCN; molecular weight 155.15 (free base) / 191.61 (HCl salt) |
| Comparator Or Baseline | N-(2-aminoethyl)-5-methylisoxazole-3-carboxamide (CAS 103879-76-1): 3-carboxamide regioisomer, adjacent to ring nitrogen, MW 169.18; N-(2-aminoethyl)oxazole-4-carboxamide (CAS 103879-63-6): 4-carboxamide regioisomer (1,3-oxazole scaffold); SSAA09E2 (CAS 883944-52-3): 5-carboxamide regioisomer with elaborated N-substituent, MW 300.36 |
| Quantified Difference | Regioisomeric carboxamide position is binary (5- vs. 3- vs. 4-); cannot be interconverted without de novo synthesis. SMYD3 inhibitor co-crystal structures confirm that 3-carboxamide and 5-carboxamide regioisomers occupy non-identical binding trajectories, with only the 3-carboxamide orientation producing inhibitory potency (PDB 6P6K) [1]. |
| Conditions | Regioisomeric identity determined by synthetic route (1,3-dipolar cycloaddition of nitrile oxides with alkynes or enamines for isoxazole formation); SMYD3 binding assessed by X-ray crystallography using recombinant human SMYD3 co-crystallized with isoxazole amide inhibitors [1] |
Why This Matters
Procuring the 5-carboxamide regioisomer is non-negotiable for any project seeking to replicate or extend the SSAA09E2/SARS-CoV entry inhibitor pharmacophore, as the 3-carboxamide and 4-carboxamide regioisomers present fundamentally different hydrogen-bonding and steric landscapes to biological targets.
- [1] RCSB PDB. 6P6K: Co-crystal Structure of human SMYD3 with Isoxazole Amide Inhibitors. Deposited 2019-06-04. doi:10.2210/pdb6P6K/pdb. View Source
